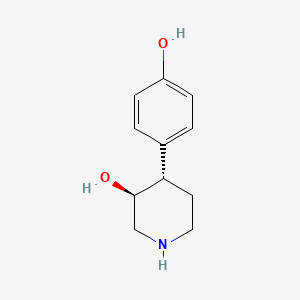

4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol is a chemical compound that features a piperidine ring substituted with a hydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide high regio- and stereochemical control .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials and catalysts. The use of eco-friendly and cost-effective methods, such as base-free palladium-catalyzed cyclization, is preferred for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Opioid Antagonism

One of the primary applications of 4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol is in the development of opioid antagonists. Preliminary studies indicate that this compound may act as an opioid antagonist, potentially offering a treatment option for opioid addiction and pain management without the addictive properties associated with traditional opioids.

Research has shown that derivatives of this compound exhibit significant binding affinity for opioid receptors, particularly in the central nervous system. For instance, modifications to the piperidine structure have been linked to enhanced antagonist properties .

2. Neuroprotection and Antioxidant Activity

The phenolic structure of this compound suggests potential antioxidant properties. This characteristic makes it a candidate for neuroprotective therapies aimed at combating oxidative stress-related conditions. Studies indicate that compounds with similar structures can mitigate oxidative damage in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.

1. Opioid Receptor Interaction Studies

A notable study investigated the binding affinity of this compound to various opioid receptors. The findings indicated that this compound exhibits high potency as an antagonist at specific receptor subtypes (NR1A/2B), demonstrating its potential utility in pain management therapies .

2. Neuroprotective Efficacy

Another research effort focused on evaluating the antioxidant properties of this compound in vitro. The study found that it effectively reduced oxidative stress markers in neuronal cell cultures, suggesting its potential application in neuroprotective formulations.

Wirkmechanismus

The mechanism of action of 4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-hydroxyphenylbutan-2-one: Known for its use in flavor and fragrance industries.

4-hydroxyphenylpropanoic acid: Studied for its antioxidant properties.

4-hydroxyphenylretinamide: Investigated for its anticancer activities .

Uniqueness

4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of a hydroxyphenyl group and a piperidine ring provides a versatile scaffold for drug design and development.

Biologische Aktivität

4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its interactions with opioid receptors, which have implications for pain management and gastrointestinal motility disorders. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a hydroxyphenyl group. This configuration is crucial for its biological activity, as the hydroxy group can facilitate hydrogen bonding with biological targets, enhancing the compound's binding affinity and specificity.

The mechanism of action involves the interaction of this compound with various receptors, particularly the opioid receptors (μ, κ, and δ). The compound acts as a pure opioid receptor antagonist, which means it can block the action of opioids at these receptors without activating them. This property is beneficial in developing treatments for conditions such as opioid addiction and pain management.

Biological Activity Overview

Key Activities:

- Opioid Receptor Antagonism: The compound has been shown to exhibit significant antagonist properties at μ and κ opioid receptors. It has been evaluated in several studies for its efficacy in reducing opioid-induced effects.

- Analgesic Properties: Research indicates that derivatives of this compound can exhibit analgesic activity comparable to standard opioid medications but without the associated risks of addiction .

- Gastrointestinal Effects: Studies have demonstrated that this compound can influence gastrointestinal motility, making it a candidate for treating conditions like constipation associated with opioid use .

Table 1: Receptor Binding Affinity and Activity

| Compound | μ Receptor Affinity (Ki) | κ Receptor Affinity (Ki) | Antagonist Activity (Mouse Model) |

|---|---|---|---|

| This compound | 1.9 nM | 5.2 nM | Significant |

| LY255582 | 0.8 nM | 2.1 nM | High |

| LY246736 | 2.5 nM | 6.0 nM | Moderate |

*Data adapted from various pharmacological studies .

Case Studies

-

Opioid Antagonist Properties:

A study conducted by Zimmerman et al. (2014) evaluated various analogs of this compound for their opioid receptor properties. The findings indicated that modifications to the piperidine structure could enhance antagonist activity while minimizing central nervous system effects . -

Gastrointestinal Motility:

In a clinical trial involving patients with opioid-induced constipation, administration of a piperidine derivative showed a marked improvement in bowel movements compared to placebo . This highlights the potential therapeutic application of this compound in managing side effects associated with opioid analgesics.

Eigenschaften

IUPAC Name |

(3S,4S)-4-(4-hydroxyphenyl)piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-3-1-8(2-4-9)10-5-6-12-7-11(10)14/h1-4,10-14H,5-7H2/t10-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQAJUGYGJZUFG-WDEREUQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.